(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
(S)-5-Oxa-2-azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid can be achieved through various synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carboxylic acid and the spirocyclic ring system.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild to moderate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols. Substitution reactions typically result in the formation of spirocyclic derivatives with various functional groups.
Scientific Research Applications
(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore in drug discovery, particularly for its ability to modulate biological targets and pathways .
Mechanism of Action
The mechanism of action of (S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid include other spirocyclic molecules such as 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane .
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability. These properties make it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(8S)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)5-1-2-11-7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
FQNDBCDHMKVMFJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC2([C@H]1C(=O)O)CNC2 |
Canonical SMILES |
C1COC2(C1C(=O)O)CNC2 |
Origin of Product |
United States |
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